molecular formula C19H12N4O4S B2832429 (E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile CAS No. 377052-68-1

(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile

Cat. No. B2832429
CAS RN: 377052-68-1
M. Wt: 392.39
InChI Key: FWMMJYSIDUWJCX-UKTHLTGXSA-N
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Description

(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C19H12N4O4S and its molecular weight is 392.39. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activities

A study by Bhale et al. (2018) synthesized derivatives of a similar compound and evaluated their therapeutic potential, finding that some derivatives exhibited good antitumor activities against the MCF-7 (breast carcinoma) cell line. Additionally, these compounds were found to possess excellent antioxidant activities and showed moderate anti-diabetic and anti-inflammatory activities (Bhale, Chavan, Dongare, Sankpal, & Bandgar, 2018).

Cytotoxic Potency

Sa̧czewski et al. (2004) prepared acrylonitriles substituted with triazoles or benzimidazoles and tested them for in vitro cytotoxic potency on human cancer cell lines. The study identified structure-activity relationships (SARs) indicating the potential of these compounds as cytotoxic agents, especially against breast carcinoma (Sa̧czewski, Reszka, Gdaniec, Grünert, & Bednarski, 2004).

Spasmolytic Activities

Naruto et al. (1982) synthesized derivatives and screened them for spasmolytic activity, with some compounds demonstrating potent antispasmodic activities in vitro and in vivo (Naruto, Mizuta, Sawayama, Yoshida, Uno, Kawashima, Sohji, Kadokawa, & Nishimura, 1982).

Chemosensors for Cations

Hranjec et al. (2012) described the synthesis, crystal structure, and spectroscopic characterization of derivatives for potential use as chemosensors for different cations, indicating their utility in detecting Zn2+ and Ag+ cations through fluorescence spectroscopy (Hranjec, Horak, Tireli, Pavlović, & Karminski-Zamola, 2012).

Antiproliferative Activity

A series of derivatives was synthesized and tested for antiproliferative and antitubercular activity, highlighting the potential of these compounds in antimicrobial and antitumor research fields (Carta, Palomba, Boatto, Busonera, Murreddu, & Loddo, 2004).

properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-ylamino)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12N4O4S/c20-8-13(9-21-14-3-6-17-18(7-14)27-11-26-17)19-22-16(10-28-19)12-1-4-15(5-2-12)23(24)25/h1-7,9-10,21H,11H2/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWMMJYSIDUWJCX-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC=C(C#N)C3=NC(=CS3)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)N/C=C(\C#N)/C3=NC(=CS3)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile

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